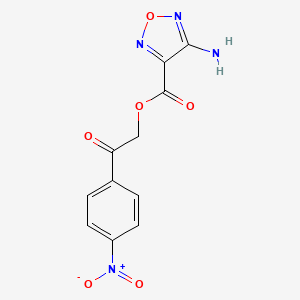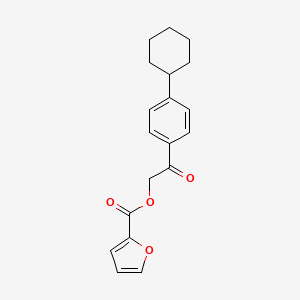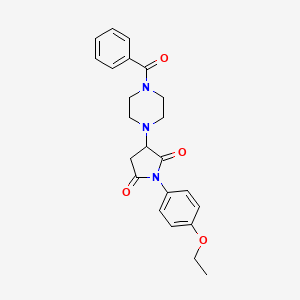![molecular formula C23H17ClFNO2 B5106784 3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5106784.png)
3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile, also known as BCF, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylonitrile derivatives, which have been shown to possess a range of interesting biological activities. In
作用機序
The mechanism of action of 3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the modulation of ion channels and receptors. This compound has been shown to interact with the voltage-gated potassium channel Kv1.3, which is expressed on T lymphocytes and plays a critical role in the immune response. By blocking Kv1.3, this compound can inhibit the proliferation and activation of T lymphocytes, leading to anti-inflammatory and immunosuppressive effects. This compound has also been shown to interact with the GABA-A receptor, which is a major target for drugs that modulate the activity of the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to inhibit the proliferation and activation of T lymphocytes, as well as the release of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells. In vivo, this compound has been shown to exhibit anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
One of the main advantages of 3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile is its potent biological activity, which makes it a valuable tool for studying the mechanisms of inflammation and cancer. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal. In addition, the mechanism of action of this compound is not fully understood, which limits its potential applications in drug discovery.
将来の方向性
There are several future directions for research on 3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile. One direction is to further elucidate the mechanism of action of this compound, particularly its interactions with ion channels and receptors. Another direction is to explore the potential applications of this compound in other scientific research fields, such as neuroscience and infectious diseases. Finally, there is a need to evaluate the safety and toxicity of this compound in more detail, in order to determine its potential as a therapeutic agent.
合成法
The synthesis of 3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile involves the reaction of 3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-propenenitrile with 3-fluorobenzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of this compound as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and toxicology. In medicinal chemistry, this compound has been shown to possess potent anti-inflammatory and anti-cancer activities. In pharmacology, this compound has been studied for its ability to modulate ion channels and receptors, which are important targets for drug discovery. In toxicology, this compound has been used as a reference compound to evaluate the toxicity of other acrylonitrile derivatives.
特性
IUPAC Name |
(E)-3-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO2/c1-27-22-12-17(10-19(14-26)18-8-5-9-20(25)13-18)11-21(24)23(22)28-15-16-6-3-2-4-7-16/h2-13H,15H2,1H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFOXZQOSHNECB-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)F)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide](/img/structure/B5106702.png)
![3,5-dibromo-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5106710.png)

![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5106728.png)
![(4-(4-chlorobenzyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)methanol](/img/structure/B5106732.png)

![1-(2-phenylethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5106749.png)

![N-(4-methoxybenzyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5106762.png)
![3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5106771.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-1-methyl-2,6-piperidinedione](/img/structure/B5106773.png)
![1-[(4-chlorophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5106779.png)
![4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5106787.png)
![2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5106803.png)
